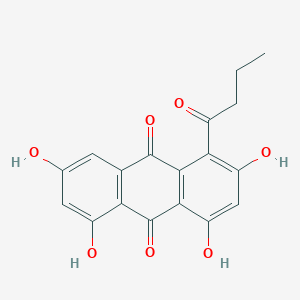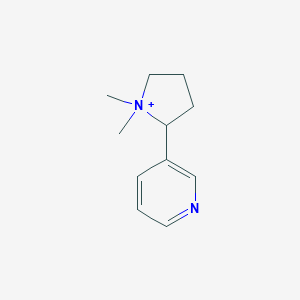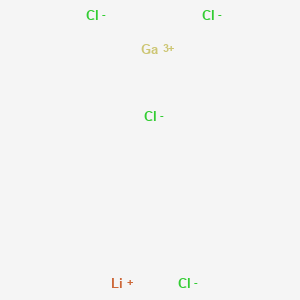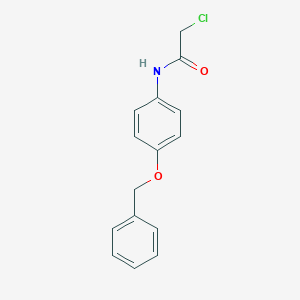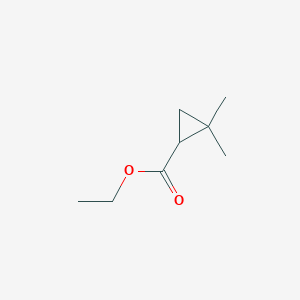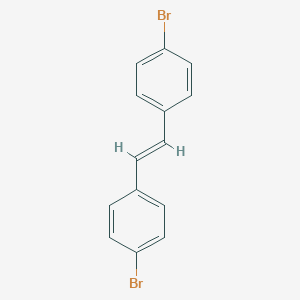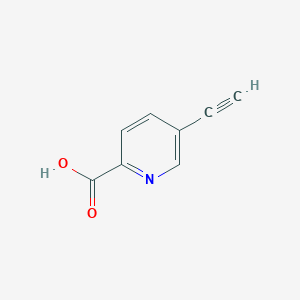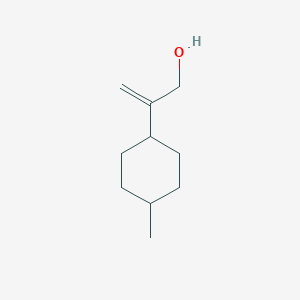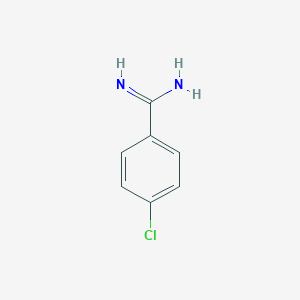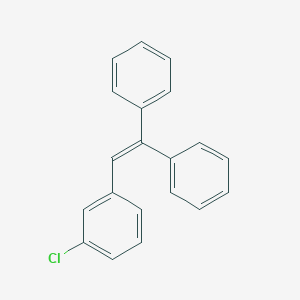
Ethylene, 2-(m-chlorophenyl)-1,1-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylene, 2-(m-chlorophenyl)-1,1-diphenyl- (also known as mepiquat chloride) is a plant growth regulator that is widely used in agriculture. It is a synthetic compound that is structurally similar to the natural plant hormone, gibberellin. Mepiquat chloride is used to control the growth of plants, increase crop yield, and improve the quality of agricultural products.
Wirkmechanismus
Mepiquat chloride works by inhibiting the biosynthesis of gibberellin, a natural plant hormone that promotes stem elongation. By inhibiting gibberellin synthesis, mepiquat chloride reduces stem elongation and promotes lateral branching, resulting in a more compact plant structure.
Biochemische Und Physiologische Effekte
Mepiquat chloride has been shown to have a wide range of biochemical and physiological effects on plants. It inhibits the biosynthesis of gibberellin, which results in reduced stem elongation and increased lateral branching. It also affects plant metabolism and photosynthesis, leading to changes in plant growth and development. Mepiquat chloride has been shown to improve the quality of agricultural products such as cotton, wheat, and rice by increasing yield and reducing lodging.
Vorteile Und Einschränkungen Für Laborexperimente
Mepiquat chloride is a useful tool for studying plant growth and development in the laboratory. It can be used to control plant height and promote lateral branching, which can be useful for studying the effects of plant structure on growth and development. However, mepiquat chloride has limitations in terms of its specificity and potential side effects on plant metabolism and physiology.
Zukünftige Richtungen
There are several future directions for research on mepiquat chloride. One area of research is the development of new plant growth regulators that are more specific and have fewer side effects on plant metabolism and physiology. Another area of research is the use of mepiquat chloride in combination with other plant growth regulators to achieve specific growth and developmental outcomes. Finally, there is a need for more research on the long-term effects of mepiquat chloride on plant growth and development, as well as on the environment and human health.
Synthesemethoden
Mepiquat chloride is synthesized by reacting 2-(m-chlorophenyl)-1,1-diphenylethanol with hydrochloric acid. The reaction produces mepiquat chloride, which is then purified and used as a plant growth regulator.
Wissenschaftliche Forschungsanwendungen
Mepiquat chloride has been extensively studied for its effects on plant growth and development. It has been shown to inhibit stem elongation, increase lateral branching, and improve the quality of agricultural products such as cotton, wheat, and rice. Mepiquat chloride is also used to control plant height in ornamental plants and to increase the yield of fruit trees.
Eigenschaften
CAS-Nummer |
18648-67-4 |
|---|---|
Produktname |
Ethylene, 2-(m-chlorophenyl)-1,1-diphenyl- |
Molekularformel |
C20H15Cl |
Molekulargewicht |
290.8 g/mol |
IUPAC-Name |
1-chloro-3-(2,2-diphenylethenyl)benzene |
InChI |
InChI=1S/C20H15Cl/c21-19-13-7-8-16(14-19)15-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-15H |
InChI-Schlüssel |
OWOPOOCVXXJSLJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



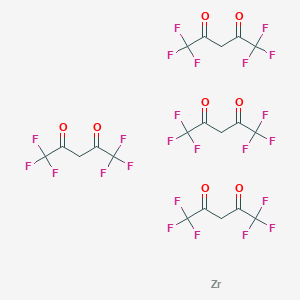
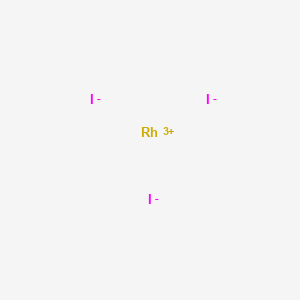
![5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B96991.png)
![Bicyclo[2.2.1]heptane-2,2-dimethanol](/img/structure/B96994.png)
